1-(4-chlorophenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide
Description
1-(4-chlorophenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide is a synthetic compound that belongs to the pyrrolidine class of chemicals Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-N-(4-propan-2-ylphenyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-13(2)14-3-7-17(8-4-14)22-20(25)15-11-19(24)23(12-15)18-9-5-16(21)6-10-18/h3-10,13,15H,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMZZNQHRHPRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with 4-isopropylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with succinic anhydride under acidic conditions to yield the desired pyrrolidine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-chlorophenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-(4-chlorophenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives, such as:
1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one: This compound has similar structural features but different substituents, leading to variations in biological activity.
1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: This compound has a different core structure but shares the chlorophenyl group, resulting in some overlapping properties.
N-substituted pyrazoline derivatives: These compounds have a different heterocyclic core but similar substituents, leading to comparable biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
